MRTX849 acid

KRAS G12C Covalent Inhibitor Biochemical Assay

MRTX849 acid is the definitive research tool for preclinical ADME, PK/PD, and target-engagement studies of the clinical KRAS G12C inhibitor adagrasib. As the active carboxylic acid metabolite, it is uniquely suited for establishing exposure-response relationships and investigating resistance mechanisms. Its distinct 8-chloronaphthalen-1-yl and 2-fluoroprop-2-enoyl structure confers specific binding kinetics, making it non-substitutable with other KRAS G12C inhibitors. Supplied at ≥98% purity for reliable experimental outcomes.

Molecular Formula C34H37ClFN7O4
Molecular Weight 662.2 g/mol
Cat. No. B10857796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX849 acid
Molecular FormulaC34H37ClFN7O4
Molecular Weight662.2 g/mol
Structural Identifiers
SMILESC=C(C(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCC6CCCN6CCC(=O)O)F
InChIInChI=1S/C34H37ClFN7O4/c1-22(36)33(46)43-18-17-42(19-24(43)10-13-37)32-26-11-15-41(29-9-3-6-23-5-2-8-27(35)31(23)29)20-28(26)38-34(39-32)47-21-25-7-4-14-40(25)16-12-30(44)45/h2-3,5-6,8-9,24-25H,1,4,7,10-12,14-21H2,(H,44,45)/t24-,25-/m0/s1
InChIKeyCWTHNCSWSDACRS-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX849 Acid (CAS 2561529-96-0) for KRAS G12C Inhibitor Research and Preclinical Development


3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid (CAS 2561529-96-0), commonly designated MRTX849 acid, is the active carboxylic acid form of the clinical-stage covalent KRAS G12C inhibitor adagrasib (MRTX849, CAS 2326521-71-3) . This compound selectively and irreversibly binds to the mutant cysteine residue of GDP-bound KRAS G12C, locking the oncoprotein in an inactive conformation and suppressing downstream MAPK signaling . MRTX849 acid is a specialized research tool supplied at ≥95% purity, intended exclusively for preclinical pharmacokinetic, metabolism, and target-engagement studies rather than therapeutic use .

Critical Differentiation of MRTX849 Acid in KRAS G12C Preclinical Studies


Generic substitution within the class of KRAS G12C inhibitors is scientifically unsound due to substantial variability in biochemical potency, cellular target engagement, clinical efficacy, and tolerability profiles. MRTX849 acid, as the active carboxylic acid metabolite of adagrasib, possesses a distinct molecular structure featuring an 8-chloronaphthalen-1-yl group and a 2-fluoroprop-2-enoyl warhead that confer unique binding kinetics and pharmacological properties . Direct comparative data reveal that adagrasib (MRTX849) differs markedly from sotorasib in progression-free survival benefit over docetaxel (HR 0.58 vs. HR 0.66) and from divarasib in biochemical potency (kinact/KI 12-fold lower) [1][2]. Furthermore, cell-based assays demonstrate that adagrasib's IC50 for KRAS-dependent ERK phosphorylation (14 nM) diverges from both sotorasib (13.5 nM) and the investigational agent LY3537982 (0.65 nM) [3]. Consequently, substituting MRTX849 acid with an alternative inhibitor, even a closely related analog, will yield non-equivalent experimental outcomes and confound the interpretation of preclinical findings.

Quantitative Preclinical and Clinical Evidence for MRTX849 Acid Differentiation


Biochemical Potency Against KRAS G12C: Adagrasib vs. Divarasib

The parent compound adagrasib (MRTX849) exhibits lower biochemical potency than the next-generation inhibitor divarasib. Direct comparison reveals that divarasib's kinact/KI ratio is 12-fold greater than that of adagrasib [1]. This quantitative difference in covalent inhibition efficiency is a direct consequence of the molecular structure of adagrasib, which forms the basis for MRTX849 acid.

KRAS G12C Covalent Inhibitor Biochemical Assay

Cellular Potency in KRAS G12C-Mutant Lung Cancer Cells: Adagrasib vs. Sotorasib vs. LY3537982

In H358 NSCLC cells harboring the KRAS G12C mutation, adagrasib (MRTX849) demonstrates an IC50 of 89.9 nM for target inhibition, while sotorasib (AMG510) exhibits an IC50 of 47.9 nM [1]. The investigational agent LY3537982 shows substantially greater potency with an IC50 of 3.35 nM [1]. For inhibition of downstream ERK phosphorylation in the same cell line, adagrasib's IC50 is 14 nM, comparable to sotorasib's 13.5 nM but markedly higher than LY3537982's 0.65 nM [1].

Non-Small Cell Lung Cancer H358 Cell Line IC50

Clinical Efficacy in Previously Treated KRAS G12C-Mutant NSCLC: Adagrasib vs. Docetaxel (Phase 3 KRYSTAL-12)

The KRYSTAL-12 phase 3 trial established the clinical superiority of adagrasib over docetaxel in patients with previously treated KRAS G12C-mutant NSCLC. Median progression-free survival (PFS) was 5.5 months (95% CI 4.5-6.7) with adagrasib compared to 3.8 months (95% CI 2.7-4.7) with docetaxel, yielding a hazard ratio of 0.58 (95% CI 0.45-0.76; p<0.0001) [1]. This quantitative benefit provides a clinical benchmark against which other KRAS G12C inhibitors are measured.

Non-Small Cell Lung Cancer Phase 3 Trial Progression-Free Survival

Efficacy in Metastatic Colorectal Cancer: Adagrasib Monotherapy vs. Combination with Cetuximab

In KRAS G12C-mutant metastatic colorectal cancer (mCRC), the combination of adagrasib with the anti-EGFR antibody cetuximab demonstrates superior efficacy over adagrasib monotherapy. The objective response rate (ORR) increases from 19% with adagrasib alone to 46% with the combination, and median overall survival (OS) reaches 15.9 months with the combination [1]. This differential response underscores the therapeutic potential of adagrasib-based regimens.

Colorectal Cancer KRAS G12C Combination Therapy

Comparative Efficacy in NSCLC: Adagrasib vs. Sotorasib (Matching-Adjusted Indirect Comparison)

A matching-adjusted indirect comparison (MAIC) of phase 3 trials (KRYSTAL-12 vs. CodeBreaK 200) reveals that adagrasib and sotorasib exhibit comparable efficacy in the overall NSCLC population (PFS HR 0.93; 95% CI 0.70-1.22; p=0.589) [1]. However, in the subgroup of patients with baseline brain metastases, sotorasib demonstrates a 39% reduction in the risk of progression compared to adagrasib (HR 0.61; 95% CI 0.38-0.98; p=0.040) [1]. Sotorasib also shows a more favorable safety profile with lower odds of treatment-related adverse events [1].

Non-Small Cell Lung Cancer Indirect Comparison Efficacy

Optimal Preclinical and Translational Research Applications for MRTX849 Acid


Pharmacokinetic and Drug Metabolism Studies of Clinical Adagrasib

MRTX849 acid is the definitive tool for investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the clinically approved drug adagrasib . Its use is essential in preclinical models to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, predict human exposure, and support formulation development, as it directly corresponds to the active carboxylic acid metabolite formed in vivo .

Benchmarking Novel KRAS G12C Inhibitors in Cellular Assays

Given the established clinical efficacy of adagrasib in phase 3 trials (median PFS improvement over docetaxel: HR 0.58) [1], MRTX849 acid serves as a critical benchmark compound for evaluating the cellular potency and target engagement of next-generation KRAS G12C inhibitors. Comparative IC50 values in H358 cells (e.g., adagrasib 89.9 nM vs. sotorasib 47.9 nM vs. LY3537982 3.35 nM) provide a quantitative framework for assessing new chemical entities [2].

Investigating EGFR Co-Inhibition Strategies in Colorectal Cancer Models

The demonstrated clinical benefit of combining adagrasib with cetuximab in KRAS G12C-mutant mCRC (ORR 46% for combination vs. 19% for monotherapy; median OS 15.9 months) positions MRTX849 acid as an essential component in preclinical studies exploring synergistic combinations with anti-EGFR agents or other targeted therapies [3].

Modeling Resistance Mechanisms to Covalent KRAS G12C Inhibitors

As acquired resistance to covalent KRAS G12C inhibitors is a clinical challenge, MRTX849 acid is uniquely suited for generating and characterizing resistant cell lines and patient-derived xenograft (PDX) models. Its known clinical resistance profile allows researchers to study secondary mutations and bypass signaling pathways that limit the durability of adagrasib therapy, informing the development of combination strategies to overcome or delay resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRTX849 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.